molecular formula C17H19ClFN5O2 B2507674 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea CAS No. 1448076-86-5

1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

Cat. No. B2507674
CAS RN: 1448076-86-5
M. Wt: 379.82
InChI Key: XFTAIONNQBKMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a specific protein kinase that is involved in various cellular processes.

Scientific Research Applications

Heterocyclic Fluorophosphoranes Synthesis and Properties

Research on heterocyclic fluorophosphoranes, similar in complexity to the compound you're interested in, highlights the synthetic routes and properties of these compounds. For example, Dunmur and Schmutzler (1971) detailed the synthesis of a series of heterocyclic fluorophosphoranes, exploring their structural properties using spectroscopic techniques (Dunmur & Schmutzler, 1971). This research underscores the importance of understanding the chemical and physical properties of complex fluorinated compounds, which could be relevant to the compound .

Ureidopyrimidinones in Supramolecular Chemistry

The study of ureidopyrimidinones and their dimerization properties, as reported by Beijer et al. (1998), demonstrates the significance of hydrogen bonding in creating supramolecular structures (Beijer et al., 1998). Such insights could suggest potential applications of the compound in developing new materials or in drug delivery systems, where supramolecular assemblies play a critical role.

Antimicrobial Activity of Urea Derivatives

Zheng et al. (2010) synthesized a series of N-alkyl substituted urea derivatives and evaluated their antimicrobial activities. They found that compounds with specific substituents exhibited potent activity against a range of bacteria and fungi (Zheng et al., 2010). This indicates that structurally related compounds, like the one you're interested in, could be explored for their antimicrobial properties, potentially leading to new therapeutic agents.

Applications in Agrochemical Research

Research on substituted phenyltetrahydropyrimidinones reveals their use as preemergence herbicides, indicating the role of urea derivatives in plant growth regulation and pest control. Babczinski et al. (1995) explored the structure-activity relationships of these compounds, providing a foundation for developing new agrochemicals (Babczinski et al., 1995).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O2/c1-10-15(11(2)21-16(20-10)24-5-7-26-8-6-24)23-17(25)22-12-3-4-14(19)13(18)9-12/h3-4,9H,5-8H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTAIONNQBKMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

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